2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
"2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" is a tetrahydropyrimidine derivative featuring a 2-bromophenyl substituent at the 4-position, a methyl group at the 6-position, and a 2-(ethylsulfanyl)ethyl ester at the 5-position. This compound belongs to the Biginelli family of dihydropyrimidinones (DHPMs), which are synthesized via multicomponent reactions involving aldehydes, β-keto esters, and urea/thiourea derivatives .
Properties
IUPAC Name |
2-ethylsulfanylethyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3S/c1-3-23-9-8-22-15(20)13-10(2)18-16(21)19-14(13)11-6-4-5-7-12(11)17/h4-7,14H,3,8-9H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVGFPPUOTVIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-bromoacetate with 2-bromobenzaldehyde, followed by cyclization with thiourea and subsequent alkylation with ethylsulfanyl ethyl bromide. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Bromophenyl Isomers
- This contrasts with the 4-bromophenyl analog (e.g., ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), where the para-bromo group allows for linear π-stacking and stronger halogen bonding in crystal structures .
- 4-(4-Bromophenyl) derivatives : These exhibit planar geometries conducive to π-halogen interactions, as demonstrated in X-ray crystallography studies .
Non-Brominated Aryl Groups
- 4-Phenyl derivatives : Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate () lacks halogen substituents, reducing steric bulk and polarizability. This simplifies synthesis but may diminish biological activity in halogen-dependent interactions .
Functional Group Modifications
Ester Substituents
- 2-(Ethylsulfanyl)ethyl ester : The sulfur atom in the target compound increases lipophilicity (logP) compared to simpler ethyl esters. This may improve membrane permeability in biological systems .
- Ethyl ester (standard) : Found in most DHPMs (e.g., –4), ethyl esters are synthetically accessible but may exhibit lower metabolic stability due to esterase susceptibility .
Oxo vs. Thioxo Groups
- 2-Oxo derivatives : The target compound’s 2-oxo group participates in intramolecular hydrogen bonding, stabilizing the chair conformation of the tetrahydropyrimidine ring. This contrasts with 2-thioxo analogs (e.g., ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), where sulfur’s larger atomic radius weakens hydrogen bonds but enhances antioxidant activity .
Physicochemical Data
*Estimated using fragment-based methods.
Biological Activity
2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound’s biological properties, including its pharmacological effects and mechanisms of action, supported by relevant research findings.
- Molecular Formula : C18H24N2O4S
- Molecular Weight : 364.5 g/mol
- CAS Number : 295344-10-4
The compound features a tetrahydropyrimidine core, which is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidine compounds often exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to possess activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain related compounds was found to be around 256 µg/mL against pathogens like E. coli and S. aureus .
Anticancer Properties
Tetrahydropyrimidine derivatives have been investigated for their potential anticancer effects. The mechanism often involves the inhibition of key enzymes or pathways involved in cell proliferation and survival. For example, studies on structurally analogous compounds have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models .
Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of related tetrahydropyrimidine derivatives, significant tumor regression was observed when administered at dosages of 160 mg/kg in mouse models. The treatment led to over 97% tumor growth inhibition compared to control groups . This suggests that similar mechanisms may be expected from this compound.
Study 2: In Vitro Activity
In vitro assessments have shown that compounds within the same class can modulate important cellular pathways such as the EZH2 pathway, which is critical in various malignancies. The inhibition of this pathway by tetrahydropyrimidine derivatives has been associated with reduced levels of histone methylation marks that promote oncogenesis .
The biological activities of tetrahydropyrimidines are often attributed to their ability to interact with specific molecular targets:
- Enzyme Inhibition : Many tetrahydropyrimidines act as inhibitors of key enzymes involved in metabolic pathways.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their protective effects against oxidative stress in cells.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound can be synthesized via multi-component reactions such as the Biginelli reaction, which is widely used for dihydropyrimidinone (DHPM) derivatives. Typical conditions include:
- Catalysts : Lewis acids (e.g., FeCl₃, HCl) or organocatalysts.
- Solvents : Ethanol, acetic acid, or toluene under reflux.
- Substituent-specific adjustments : The 2-bromophenyl group may require controlled temperature (80–100°C) to avoid side reactions. Post-synthetic modifications (e.g., thioether formation at the ethylsulfanyl group) should be conducted under inert atmospheres .
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR :
- ¹H NMR : Peaks for the NH group (δ 9.5–10.5 ppm), aromatic protons (δ 7.2–7.8 ppm for 2-bromophenyl), and ethylsulfanyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂).
- ¹³C NMR : Carbonyl signals (δ 165–175 ppm for ester and ketone groups), brominated aromatic carbons (δ 120–135 ppm) .
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z ~453) and fragmentation patterns consistent with the bromophenyl and ethylsulfanyl moieties .
Q. What are the critical purity considerations for this compound in biological assays?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm ≥95% purity.
- Elemental Analysis : Match experimental C, H, N, and S percentages to theoretical values (e.g., C: ~50%, Br: ~17%) .
Advanced Research Questions
Q. How do substituent positions (e.g., 2-bromophenyl vs. 3-bromophenyl) influence crystallographic packing and intermolecular interactions?
- Crystal Packing Analysis :
- 2-Bromophenyl derivative : The bromine atom at the ortho position creates steric hindrance, leading to distorted chair conformations in the tetrahydropyrimidine ring. Hydrogen bonding between NH and carbonyl groups stabilizes layers (e.g., N–H···O=C interactions, ~2.8 Å) .
- Comparison with 3-bromophenyl analogs : Meta-substituted derivatives exhibit less steric strain, resulting in tighter packing (e.g., higher density: 1.543 g/cm³ vs. 1.489 g/cm³) .
Table 1 : Crystallographic Parameters for Bromophenyl Derivatives
| Parameter | 2-Bromophenyl Derivative | 3-Bromophenyl Derivative |
|---|---|---|
| Space Group | P21/c | P21/c |
| Unit Cell Volume (ų) | 1418.5 | 1420.2 |
| Hydrogen Bond Length (Å) | 2.82 (N–H···O) | 2.78 (N–H···O) |
Q. What computational approaches are used to predict electronic properties and reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze:
- Electrostatic Potential (ESP) : High electron density at the carbonyl oxygen and bromine atom.
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, with HOMO localized on the bromophenyl ring .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water to predict solubility trends .
Q. How can contradictions in reported biological activity data be resolved?
- Source of Discrepancies :
- Purity Variability : Commercial samples (e.g., 95% vs. >99%) may contain impurities affecting assay results .
- Assay Conditions : Varying pH or solvent systems (e.g., DMSO concentration) alter compound stability.
- Resolution Strategy :
- Validate activity via orthogonal assays (e.g., enzymatic inhibition + cell-based assays).
- Use standardized purity protocols (e.g., recrystallization from ethanol/water) .
Methodological Challenges and Solutions
Q. What strategies mitigate decomposition during storage?
Q. How can hydrogen-bonding networks be experimentally mapped in this compound?
- Single-Crystal X-Ray Diffraction : Resolve intermolecular interactions (e.g., N–H···O and C–H···Br contacts) with data collected at 100 K to minimize thermal motion .
- IR Spectroscopy : Compare experimental NH stretching frequencies (~3200 cm⁻¹) with DFT-calculated values to confirm hydrogen-bond strength .
Data Interpretation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
